molecular formula C5H11NO3 B1220602 2-Hydroxy-N-(2-hydroxyethyl)propanamide CAS No. 5422-34-4

2-Hydroxy-N-(2-hydroxyethyl)propanamide

Cat. No. B1220602
CAS RN: 5422-34-4
M. Wt: 133.15 g/mol
InChI Key: RZCHTMXTKQHYDT-UHFFFAOYSA-N
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Patent
US04143159

Procedure details

A mixture of 70.8 gm (0.6 mole) of ethyl lactate and 36.6 gm (0.6 mole) of ethanolamine were stirred together at 60° C. for 16 hours, and the ethanol formed was subsequently distilled off under reduced pressure. 71 gm (89% of theory) of light yellow, viscous N-(2-hydroxyethyl)-lactic acid amide of refractive index (nD20) 1.4850 were obtained.
Quantity
70.8 g
Type
reactant
Reaction Step One
Quantity
36.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:6]CC)(=O)[CH:2]([CH3:4])[OH:3].[CH2:9]([CH2:11][NH2:12])[OH:10]>C(O)C>[OH:10][CH2:9][CH2:11][NH:12][C:1](=[O:6])[CH:2]([CH3:4])[OH:3]

Inputs

Step One
Name
Quantity
70.8 g
Type
reactant
Smiles
C(C(O)C)(=O)OCC
Name
Quantity
36.6 g
Type
reactant
Smiles
C(O)CN
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
were stirred together at 60° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
was subsequently distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
OCCNC(C(O)C)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.